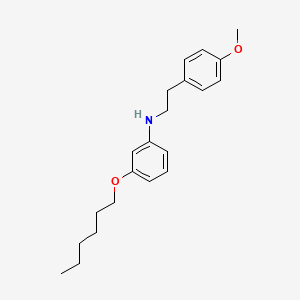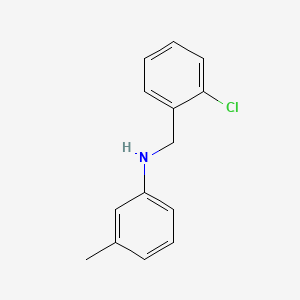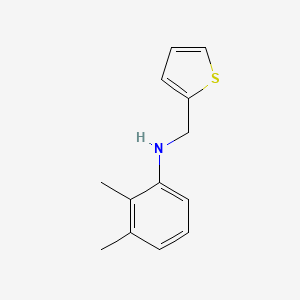![molecular formula C18H22ClNO2 B1385501 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline CAS No. 1040683-14-4](/img/structure/B1385501.png)
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline typically involves a multi-step process. One common synthetic route includes the reaction of 2-chlorophenol with 2-chloroethylamine to form 2-(2-chlorophenoxy)ethylamine. This intermediate is then reacted with 3-butoxyaniline under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for various synthetic reactions. In biology, it is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline can be compared with similar compounds such as:
- 3-Butoxy-N-[2-(2-bromophenoxy)ethyl]aniline
- 3-Butoxy-N-[2-(2-fluorophenoxy)ethyl]aniline
- 3-Butoxy-N-[2-(2-iodophenoxy)ethyl]aniline These compounds share similar structures but differ in their halogen substituents, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific chlorine substituent, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-2-3-12-21-16-8-6-7-15(14-16)20-11-13-22-18-10-5-4-9-17(18)19/h4-10,14,20H,2-3,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWZETRNPRSWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)



